Cyclopentane, 1,2,3,4,5-pentamethyl-

Description

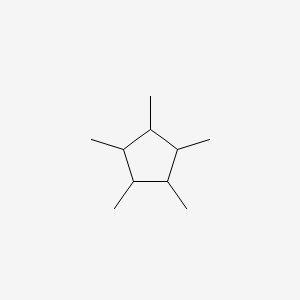

1,2,3,4,5-Pentamethylcyclopentane (CAS: 33067-32-2) is a fully substituted cyclopentane derivative with the molecular formula C₁₀H₂₀ (molecular weight: 140.27 g/mol) . Its structure features a five-membered carbon ring with five methyl groups attached to each carbon, resulting in a highly branched, symmetrical hydrocarbon. The compound is classified as a volatile organic compound (VOC) due to its boiling point within the range of 50–260°C . Key identifiers include the InChIKey ZXVVIKMMTCNHIH-UHFFFAOYSA-N and ChemSpider ID 2610896 .

Properties

Molecular Formula |

C10H20 |

|---|---|

Molecular Weight |

140.27 g/mol |

IUPAC Name |

1,2,3,4,5-pentamethylcyclopentane |

InChI |

InChI=1S/C10H20/c1-6-7(2)9(4)10(5)8(6)3/h6-10H,1-5H3 |

InChI Key |

ZXVVIKMMTCNHIH-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C1C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Nazarov Cyclization Route

One of the earliest and well-documented synthetic routes to 1,2,3,4,5-pentamethylcyclopentadiene (a closely related precursor to the pentamethylcyclopentane derivatives) involves the Nazarov cyclization reaction. This method starts from tiglaldehyde and 2-butenyllithium, proceeding through 2,3,4,5-tetramethylcyclopent-2-enone intermediates. The key step is the acid-catalyzed Nazarov cyclization that forms the cyclopentadiene ring with five methyl substituents.

Alternative Synthesis via 2-Butenyllithium Addition and Dehydrocyclization

An alternative synthetic approach involves the addition of 2-butenyllithium to ethyl acetate, followed by an acid-catalyzed dehydrocyclization step. This method also yields 1,2,3,4,5-pentamethylcyclopentadiene, which can be further transformed into the pentamethylcyclopentane derivatives.

Bromination and Subsequent Dehydrogenation

To obtain fully substituted cyclopentane derivatives, bromination of 1,2,3,4,5-pentamethylcyclopenta-1,3-diene is employed. This process replaces hydrogen atoms with bromine to create better leaving groups, facilitating subsequent dehydrogenation steps. The bromination is typically carried out using N-bromosuccinimide (NBS) in excess (6 equivalents) under reflux in tetrachloromethane at 80 °C, yielding hexabromide intermediates in moderate yields (~45%). These intermediates can then undergo elimination reactions to form the target pentamethylcyclopentane compounds.

Metal Complex-Mediated Synthesis

Another synthetic pathway involves the reaction of nickel(II) chloride with sodium pentamethylcyclopentadienide under anhydrous and inert atmosphere conditions. This reaction produces nickel complexes coordinated with pentamethylcyclopentadienyl ligands, which can be purified by sublimation or recrystallization. This method highlights the organometallic chemistry applications of the compound and provides a route to related pentamethylcyclopentane derivatives.

Comparative Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Cyclopentane, 1,2,3,4,5-pentamethyl- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding alcohols or ketones.

Reduction: It can be reduced to form cyclopentane derivatives.

Substitution: It can undergo substitution reactions where one or more methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed:

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of cyclopentane derivatives.

Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

Cyclopentane, 1,2,3,4,5-pentamethyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cyclopentane, 1,2,3,4,5-pentamethyl- involves its ability to form stable anions due to its 6π electron system . This property allows it to participate in various chemical reactions, including cycloaddition reactions with electron-rich allenes to form Diels-Alder products .

Comparison with Similar Compounds

Structural Analogs

- Cyclopentane, pentyl- (C₁₀H₂₀): This compound replaces the five methyl groups with a single pentyl chain.

- 1,2,3,4-Tetramethylcyclopentadiene : This unsaturated analog contains a cyclopentadiene ring with four methyl groups. The presence of conjugated double bonds enhances reactivity (e.g., in Diels-Alder reactions), unlike the saturated pentamethylcyclopentane, which is chemically inert under standard conditions .

- Cyclohexane, butylidene- (C₁₀H₁₈): A cyclohexane derivative with a butylidene group. The larger ring size and different substituent arrangement result in distinct physical properties, such as a higher boiling point (1042 RI) compared to pentamethylcyclopentane (996 RI) .

Physical and Chemical Properties

| Compound | Molecular Formula | Boiling Point (RI) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 1,2,3,4,5-Pentamethylcyclopentane | C₁₀H₂₀ | 996 | 140.27 | High symmetry, VOC, hydrophobic |

| Cyclopentane, pentyl- | C₁₀H₂₀ | 1084 | 140.27 | Linear substituent, less rigid |

| Cyclopropane | C₃H₆ | 1063 | 42.08 | Small ring, high ring strain |

| 1,2,3,4-Tetramethylcyclopentadiene | C₉H₁₂ | N/A | 120.19 | Unsaturated, reactive |

- Volatility : Pentamethylcyclopentane’s branched structure lowers its boiling point compared to linear isomers like pentylcyclopentane, aligning with typical trends in alkane chemistry .

- Hydrophobicity: Its nonpolar nature (evidenced by its persistence in hydrothermal water phases ) contrasts with polar compounds like phenolic derivatives, which exhibit higher aqueous solubility.

Reactivity and Thermodynamics

- Hydrogenation : The exothermic hydrogenation of C₁₀H₁₄ to pentamethylcyclopentane (ΔrH° = −296 ± 4 kJ/mol) highlights its thermodynamic stability compared to less substituted cyclopentanes .

- Synthesis : Unlike dihydropentalenes or pentafulvenes derived from cyclopentanes (which require complex functionalization ), pentamethylcyclopentane is synthesized via exhaustive methylation, posing challenges in regioselectivity and yield .

Functional Comparisons

Antifungal Activity

In studies on Aspergillus neoniger F14, pentamethylcyclopentane demonstrated antifungal efficacy against Ganoderma boninense, likely due to its volatility and membrane-disrupting properties. Comparatively, dihexyl carbonate—a linear ester—showed similar activity but through different mechanisms, emphasizing the role of molecular branching in bioactivity .

Environmental Behavior

- Hydrothermal Stability : Pentamethylcyclopentane was detected in water phases from biomass conversion at concentrations up to 9E+06 ppm, indicating moderate solubility and resistance to degradation under high-temperature conditions .

- Persistence : Its environmental half-life exceeds that of smaller cyclic compounds (e.g., cyclopropane) but is shorter than aromatic pollutants like phenanthrene derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1,2,3,4,5-pentamethylcyclopentane derivatives, and what challenges arise in achieving regioselectivity?

- Methodological Answer : The synthesis of 1,2,3,4,5-pentamethylcyclopentane derivatives often begins with permethylcyclopentadiene precursors. For example, bromination of 1,2,3,4,5-pentamethylcyclopenta-1,3-diene (8) using reagents like N-bromosuccinimide yields hexabromides, with dimerization byproducts (C₂₀H₃₀) suggesting radical intermediates . Challenges include controlling regioselectivity due to steric hindrance from multiple methyl groups and avoiding undesired dimerization. X-ray crystallography is critical for confirming stereochemistry and intermediate structures .

Q. How can the stereochemical configuration of 1,2,3,4,5-pentamethylcyclopentane derivatives be reliably confirmed?

- Methodological Answer : X-ray diffraction (XRD) remains the gold standard for resolving stereochemical ambiguities. For instance, the cis,cis,cis,cis configuration of 1,2,3,4,5-pentakis(hydroxymethyl)cyclopentane (16) was confirmed via XRD, revealing planar alignment of substituents . When XRD is impractical, nuclear Overhauser effect (NOE) NMR experiments or computational modeling (e.g., density functional theory) can infer spatial arrangements .

Q. What analytical techniques are most effective for characterizing reaction byproducts in the functionalization of pentamethylcyclopentane?

- Methodological Answer : Gas chromatography–mass spectrometry (GC–MS) is essential for identifying volatile byproducts, such as dimers (C₂₀H₃₀) formed during bromination . For non-volatile mixtures, high-performance liquid chromatography (HPLC) coupled with tandem MS or nuclear magnetic resonance (NMR) spectroscopy helps resolve partially halogenated derivatives .

Advanced Research Questions

Q. How do reaction conditions influence the stability of intermediates in multi-step functionalization of pentamethylcyclopentane?

- Methodological Answer : Steric strain and electronic effects dominate stability. For example, bromination of compound 8 generates a permethylcyclopentadienyl radical (33 ), which is highly reactive and prone to dimerization unless stabilized by low temperatures or radical scavengers . Kinetic studies under varied temperatures (e.g., −78°C to 25°C) and solvent polarities can elucidate optimal conditions for intermediate stabilization .

Q. What computational approaches are suitable for predicting thermodynamic properties of pentamethylcyclopentane derivatives?

- Methodological Answer : Thermochemical data (e.g., enthalpy of formation, vapor pressure) can be modeled using Gaussian software with basis sets like B3LYP/6-31G*. For example, NIST’s thermochemistry database provides validated parameters for cyclopentane derivatives, enabling calibration of computational models . Molecular dynamics simulations further predict solubility and phase behavior in surfactant systems, as seen in hydrate inhibition studies .

Q. Why do attempts to synthesize fully halogenated derivatives (e.g., pentachlorides or pentaiodides) of pentamethylcyclopentane fail, and how can these limitations be addressed?

- Methodological Answer : Steric hindrance from methyl groups prevents complete halogen substitution. For example, treatment with SOCl₂ or PCl₃ yields only partial chlorination, as confirmed by GC–MS . Alternative strategies include using bulky leaving groups (e.g., mesylates) to pre-organize the molecule or employing high-pressure conditions to drive reactivity .

Q. What role does stereoelectronic effects play in elimination reactions of polyfunctional pentamethylcyclopentane precursors?

- Methodological Answer : The cis/trans arrangement of substituents dictates elimination pathways. For example, cis-configured hydroxymethyl groups in compound 16 favor syn-elimination due to orbital alignment, whereas trans configurations may lead to competing mechanisms. Isotopic labeling (e.g., deuterated substrates) and kinetic isotope effects (KIE) can validate these pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.